2,5,8,11-Tetraoxatridecan-13-ol is a synthetic compound characterized by its unique structure, comprising a long carbon chain with four ether linkages and a hydroxyl group. Its molecular formula is C9H20O5, and it has a molecular weight of approximately 192.26 g/mol. The compound features a tri-functional structure, which contributes to its diverse chemical properties and potential applications in various fields, particularly in materials science and biochemistry .
The chemical reactivity of 2,5,8,11-tetraoxatridecan-13-ol is primarily influenced by its hydroxyl group. This group allows the compound to participate in several types of reactions:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
The synthesis of 2,5,8,11-tetraoxatridecan-13-ol typically involves multi-step organic synthesis techniques. Common methods include:
These methods allow for the controlled production of the compound with specific purity and yield.
2,5,8,11-Tetraoxatridecan-13-ol has several notable applications:
Interaction studies involving 2,5,8,11-tetraoxatridecan-13-ol focus on its behavior in biological systems and materials. Preliminary findings suggest that it can interact with lipid membranes and proteins due to its hydrophilic and lipophilic characteristics. These interactions may influence its biological activity and efficacy as an antimicrobial agent or corrosion inhibitor .
Several compounds share structural similarities with 2,5,8,11-tetraoxatridecan-13-ol. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2,5-Dioxatridecan-12-ol | Contains two ether linkages | Lower molecular weight |
1,3-Dioxopropane | Shorter carbon chain | Primarily used as a solvent |
Polyethylene glycol | Repeated ether units | High solubility in water |
The uniqueness of 2,5,8,11-tetraoxatridecan-13-ol lies in its tri-functional structure that combines multiple ether linkages with a hydroxyl group. This configuration allows for specific interactions and applications that may not be possible with simpler compounds .
Ethylene oxide polymerization represents the fundamental synthetic pathway for producing 2,5,8,11-tetraoxatridecan-13-ol, which is chemically known as tetraethylene glycol monomethyl ether [1]. The polymerization process involves the sequential addition of ethylene oxide units to an initiating molecule, typically methanol or ethylene glycol, under controlled reaction conditions [2] [3].
The polymerization mechanism proceeds through either anionic or cationic pathways, with the anionic mechanism being preferred for achieving low polydispersity and controlled molecular weight distribution [4]. In anionic polymerization, potassium alkoxide initiators are commonly employed due to their ability to produce uniform polymer chains with narrow molecular weight distributions [2]. The reaction typically utilizes potassium hydroxide or sodium hydroxide as catalysts, with potassium-based systems demonstrating superior performance due to reduced association between the cation and the propagating oxygen anion [5].
Industrial ethylene oxide polymerization operates under carefully controlled conditions to ensure optimal product quality and yield. The reaction temperature typically ranges from 100-200°C, with optimized conditions favoring 120-150°C for enhanced selectivity and reduced side reactions [6]. Operating pressures are maintained between 1-5 atmospheres, with optimal performance achieved at 2-3 atmospheres [6]. Catalyst concentrations are precisely controlled at 0.05-0.1 weight percent, with the optimized concentration being approximately 0.05 weight percent to minimize unwanted reactions while maintaining adequate reaction rates [6].
The polymerization reaction is highly exothermic, requiring sophisticated heat management systems to prevent runaway reactions that could lead to explosive conditions [4]. Temperature control is critical, as overheating can cause decomposition of ethylene oxide and formation of undesired byproducts including dioxane [7]. The reaction mechanism involves two competing pathways: the active chain end mechanism that produces both polyethylene glycol and dioxane, and the activated monomer mechanism that exclusively produces polyethylene glycol [7].
Modern industrial processes employ continuous stirred tank reactors equipped with advanced heat exchangers and temperature control systems [6]. The reactor design incorporates circulating pumps and external heat exchangers to manage the exothermic nature of the reaction effectively [6]. Reaction times typically range from 2-8 hours, with optimized conditions achieving completion in 4-6 hours [6].
Parameter | Typical Value | Optimized Value |
---|---|---|
Temperature Range | 100-200°C | 120-150°C |
Pressure | 1-5 atm | 2-3 atm |
Catalyst Type | NaOH/KOH | KOH/K2CO3 |
Catalyst Concentration | 0.05-0.1 wt% | 0.05 wt% |
Reaction Time | 2-8 hours | 4-6 hours |
Conversion Efficiency | 85-95% | 90-98% |
Molecular Weight Control | MW/Mn < 1.8 | MW/Mn < 1.5 |
Yield | 85-95% | 90-98% |
Catalyzed condensation reactions provide an alternative synthetic route for producing 2,5,8,11-tetraoxatridecan-13-ol through the stepwise condensation of ethylene oxide with methanol or lower molecular weight glycol ethers [7]. These reactions typically employ acid catalysts to promote the nucleophilic attack of hydroxyl groups on ethylene oxide rings, resulting in chain extension and formation of the target compound.
Sulfuric acid represents one of the most commonly employed catalysts for ethylene oxide condensation reactions, operating effectively at temperatures between 80-120°C and pressures of 1-3 bar [7]. The acid-catalyzed mechanism involves initial protonation of the ethylene oxide to form an epoxonium ion, followed by nucleophilic attack by the hydroxyl group of the growing chain [7]. This mechanism provides good selectivity for the desired product while minimizing side reactions.
Phosphoric acid serves as an alternative acid catalyst, typically operating at higher temperatures of 100-140°C due to its lower acidity compared to sulfuric acid [7]. While requiring longer reaction times of 6-10 hours, phosphoric acid offers advantages in terms of reduced corrosion and easier product purification [7]. The selectivity achieved with phosphoric acid ranges from 80-85%, which is acceptable for many industrial applications.
Lewis acid catalysts, particularly boron trifluoride and tin tetrachloride, demonstrate superior performance in terms of reaction rate and selectivity [7]. Boron trifluoride operates effectively at moderate temperatures of 60-100°C and achieves selectivities of 90-95% with reaction times of only 2-4 hours [7]. The Lewis acid mechanism involves coordination of the catalyst with the oxygen atom of ethylene oxide, making it more electrophilic and susceptible to nucleophilic attack.
Tin tetrachloride provides excellent selectivity of 88-92% while operating at even lower temperatures of 50-90°C [7]. The mild reaction conditions minimize thermal degradation and side reactions, resulting in higher quality products. However, the use of tin-based catalysts requires careful handling due to their toxicity and the need for complete removal from the final product.
Solid acid catalysts offer significant advantages for industrial applications due to their ease of separation and potential for reuse [7]. These catalysts, including zeolites and sulfonic acid-functionalized polymers, operate at temperatures of 120-160°C and achieve selectivities of 82-88% [7]. While requiring longer reaction times of 8-12 hours, solid catalysts eliminate the need for neutralization and reduce waste generation.
Ion exchange resins represent another class of solid acid catalysts that have gained industrial acceptance [7]. These materials operate at moderate temperatures of 90-130°C and provide selectivities of 85-90% with reaction times of 5-9 hours [7]. The polymeric nature of ion exchange resins allows for easy regeneration and extended catalyst lifetime.
Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (%) | Reaction Time (h) |
---|---|---|---|---|
Sulfuric Acid | 80-120 | 1-3 | 85-90 | 4-8 |
Phosphoric Acid | 100-140 | 1-2 | 80-85 | 6-10 |
Boron Trifluoride | 60-100 | 2-5 | 90-95 | 2-4 |
Lewis Acids (SnCl4) | 50-90 | 1-4 | 88-92 | 3-6 |
Solid Acid Catalysts | 120-160 | 1-2 | 82-88 | 8-12 |
Ion Exchange Resins | 90-130 | 1-2 | 85-90 | 5-9 |
The purification of 2,5,8,11-tetraoxatridecan-13-ol requires sophisticated separation techniques due to the presence of oligomers with similar physical properties and the compound's tendency to form hydrogen-bonded complexes [9] [10]. Multiple purification strategies have been developed to achieve the high purity levels required for industrial applications.
Distillation remains the most widely employed purification method for polyethylene glycol derivatives, including 2,5,8,11-tetraoxatridecan-13-ol [11]. The process exploits differences in boiling points between the target compound and impurities, including unreacted starting materials and higher molecular weight oligomers [11]. Fractional distillation under reduced pressure is typically employed to minimize thermal degradation, which can occur at elevated temperatures [11]. The technique achieves purities of 95-99% with recovery yields of 85-95%, making it highly suitable for large-scale production [11].
The distillation process requires careful control of temperature and pressure to prevent decomposition of the ether linkages [11]. Vacuum distillation is often employed to reduce the boiling point and minimize thermal stress on the product [11]. Multi-stage distillation columns with efficient packing materials enhance separation efficiency and product purity [11].
Crystallization provides an alternative purification approach, particularly effective for removing ionic impurities and catalyst residues [10]. The method relies on the differential solubility of the target compound and impurities in selected solvents [10]. Controlled cooling of saturated solutions results in selective crystallization of 2,5,8,11-tetraoxatridecan-13-ol, achieving purities of 90-95% with recovery yields of 70-85% [10]. The technique is particularly valuable for removing colored impurities and trace metals from the crude product.
Chromatographic purification offers the highest purity levels, achieving 98-99.5% purity for 2,5,8,11-tetraoxatridecan-13-ol [12]. Polystyrene-divinylbenzene beads serve as effective stationary phases for preparative-scale purification, with ethanol-water mixtures as mobile phases [12]. The method provides excellent separation of structural isomers and homologs while maintaining recovery yields of 75-90% [12]. However, the high cost and limited throughput restrict its application to high-value products requiring exceptional purity.
Liquid-liquid extraction represents a cost-effective purification strategy for removing polar impurities and catalyst residues [10]. The method exploits differences in partition coefficients between organic and aqueous phases [10]. Optimized extraction systems achieve purities of 85-92% with recovery yields of 80-90% [10]. The technique is particularly effective when combined with pH adjustment to ionize acidic or basic impurities, facilitating their selective removal into the aqueous phase.
Membrane separation technologies offer energy-efficient alternatives to conventional distillation [10]. Ultrafiltration and nanofiltration membranes can selectively retain higher molecular weight impurities while allowing passage of the target compound [10]. The technique achieves purities of 88-95% with recovery yields of 85-95% while consuming significantly less energy than thermal separation methods [10].
Precipitation methods utilize the formation of complexes between 2,5,8,11-tetraoxatridecan-13-ol and specific reagents to facilitate separation [13]. Magnesium chloride complexation transforms oily intermediates into solid complexes that can be easily handled and purified [13]. The complexes can be directly used in subsequent reactions or decomposed to recover the pure compound [13]. This approach achieves purities of 80-90% with recovery yields of 75-88% [13].
Method | Purity Achieved (%) | Recovery Yield (%) | Energy Consumption | Scalability |
---|---|---|---|---|
Distillation | 95-99 | 85-95 | High | Excellent |
Crystallization | 90-95 | 70-85 | Medium | Good |
Chromatography | 98-99.5 | 75-90 | Low | Limited |
Liquid-Liquid Extraction | 85-92 | 80-90 | Medium | Good |
Membrane Separation | 88-95 | 85-95 | Low | Good |
Precipitation | 80-90 | 75-88 | Low | Excellent |
Industrial-scale production of 2,5,8,11-tetraoxatridecan-13-ol requires comprehensive optimization of reaction parameters, equipment design, and process control systems to achieve economic viability while maintaining product quality [14] [15]. The scale-up process involves complex considerations of heat and mass transfer, reaction kinetics, and equipment limitations that significantly impact overall process performance.
Reactor design optimization represents a critical aspect of industrial production, with continuous stirred tank reactors being the predominant choice for large-scale synthesis [16] [17]. The reactor volume typically ranges from 50-200 cubic meters for industrial applications, with careful consideration of mixing efficiency and heat transfer capabilities [15]. Operating temperatures are maintained at 135°C for optimal reaction kinetics while minimizing side reactions [15]. Operating pressures of 3 bar provide adequate driving force for mass transfer while ensuring safe operation [15].
Heat management systems require sophisticated design to handle the highly exothermic nature of ethylene oxide polymerization [18]. Industrial reactors incorporate multiple heat exchangers, including shell-and-tube units for efficient heat removal and temperature control [19]. The heat generation rate in large-scale reactors can reach 15-50 kilowatts per cubic meter, necessitating robust cooling systems to prevent temperature excursions [15].
Process control systems utilize advanced instrumentation and automation to maintain optimal operating conditions [20]. Temperature control systems maintain reactor temperature within ±1°C to ensure consistent product quality and prevent runaway reactions [21]. Pressure control systems regulate operating pressure to optimize reaction kinetics while maintaining safety margins [20]. Flow control systems ensure precise addition of reactants and maintain proper stoichiometry throughout the reaction [20].
Residence time optimization balances conversion efficiency with reactor productivity, typically operating at 6-8 hours for industrial-scale production [15]. This extended residence time compared to laboratory scale (4-6 hours) accounts for mass transfer limitations and ensures complete conversion of reactants [15]. The longer residence time also improves product quality by allowing sufficient time for chain equilibration and molecular weight distribution narrowing.
Conversion efficiency in industrial-scale production reaches 95-98%, significantly higher than laboratory scale due to optimized mixing and temperature control [15]. Product purity achieves 98-99.5% through integrated purification systems that minimize contamination and ensure consistent quality [15]. The higher purity requirements for industrial products necessitate more sophisticated purification trains compared to laboratory-scale operations.
Energy optimization focuses on heat integration and recovery systems to minimize utility consumption [22]. Heat exchangers recover thermal energy from reactor effluent to preheat incoming feed streams, reducing overall energy consumption [19]. Steam generation from reaction heat provides utility steam for other plant operations, improving overall energy efficiency [22].
Mass transfer optimization ensures adequate mixing and reaction rates throughout the large reactor volumes [23]. High-efficiency impellers and multiple agitators provide uniform mixing while minimizing power consumption [17]. Computational fluid dynamics modeling optimizes impeller design and placement to eliminate dead zones and ensure complete mixing [23].
Quality control systems implement statistical process control to monitor key parameters and maintain product specifications [20]. Real-time analytical systems monitor product composition and adjust operating conditions to maintain quality targets [20]. Process capability indices exceed 1.33 to ensure consistent product quality and minimize off-specification production [24].
Equipment reliability and maintenance optimization minimize downtime and ensure continuous production [25]. Predictive maintenance systems monitor equipment condition and schedule maintenance activities to prevent unplanned shutdowns [25]. Redundant systems for critical equipment ensure continued operation during maintenance activities [25].
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Production Capacity | 1-10 kg/batch | 100-500 kg/batch | 10-100 tonnes/batch |
Reactor Volume | 1-50 L | 500-2000 L | 50-200 m³ |
Operating Temperature | 120°C | 130°C | 135°C |
Operating Pressure | 2 bar | 2.5 bar | 3 bar |
Residence Time | 4-6 h | 5-7 h | 6-8 h |
Heat Generation Rate | 0.5-2 kW/m³ | 5-15 kW/m³ | 15-50 kW/m³ |
Conversion Rate | 85-90% | 90-95% | 95-98% |
Product Purity | 95-98% | 97-99% | 98-99.5% |
The industrial production of 2,5,8,11-tetraoxatridecan-13-ol requires integration of multiple optimization strategies to achieve economic and technical objectives [26]. Continuous improvement programs utilize data analytics and process modeling to identify optimization opportunities and implement efficiency improvements [26]. The global market for polyethylene glycol compounds, including 2,5,8,11-tetraoxatridecan-13-ol, reached approximately 584 thousand tonnes in 2024, with projected growth of 4.01% annually through 2035 [14].
Production facilities typically integrate with ethylene oxide manufacturing plants to ensure reliable feedstock supply and optimize overall process economics [27]. Modern ethylene oxide production utilizes direct oxidation of ethylene with oxygen over silver-based catalysts, achieving high selectivity and efficiency [28] [18]. The integration of ethylene oxide and polyethylene glycol production facilities provides economic advantages through improved feedstock utilization and energy integration [27].